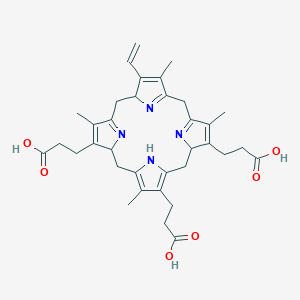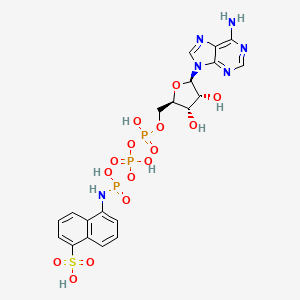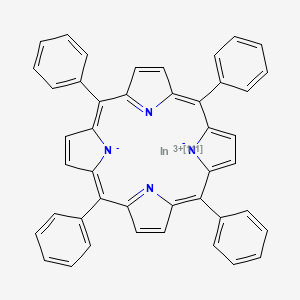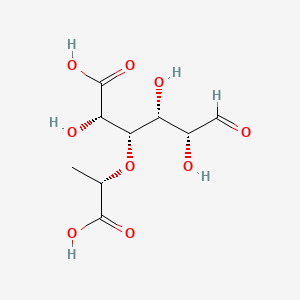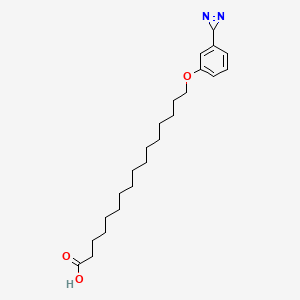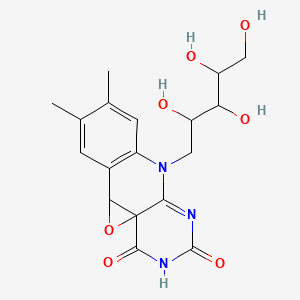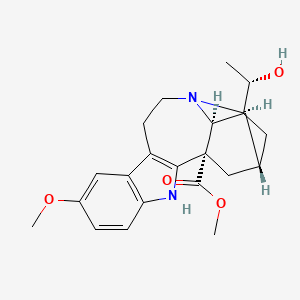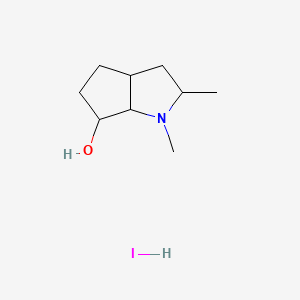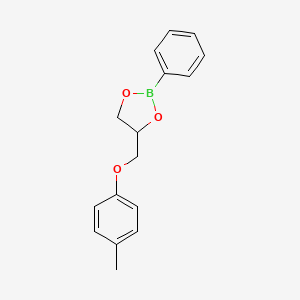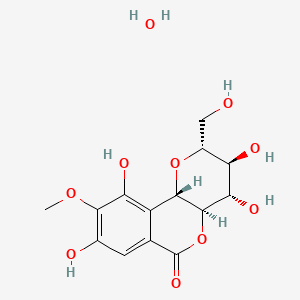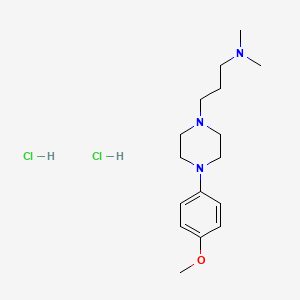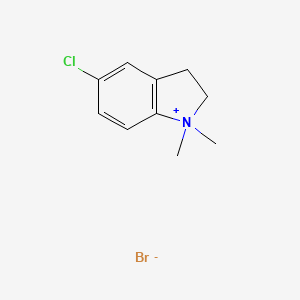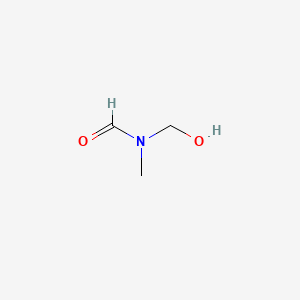
N-Hydroxymethyl-N-methylformamide
Vue d'ensemble
Description
N-Hydroxymethyl-N-methylformamide, also known as DMF-OH, belongs to the class of organic compounds known as tertiary carboxylic acid amides . These compounds contain an amide derivative of carboxylic acid, with the general structure RN(R1)C(R2)=O (R1-R2 any atom but H) .
Synthesis Analysis
The metabolism of N,N-dimethylformamide (DMF) involves its transformation into N-hydroxymethyl-N-methylformamide (HMMF), which further breaks down to N-methylformamide (NMF) . This process is believed to be facilitated by the microsomal cytochrome p-450 .
Molecular Structure Analysis
The molecular structure of HMMF is closely related to other formamides, notably formamide and dimethylformamide (DMF) . Each of the two rotamers of HMMF are described by two principal resonance structures, highlighting the partial double bond that exists between the carbonyl carbon and nitrogen .
Chemical Reactions Analysis
The reactions of OH radicals with HMMF have been studied by experimental and computational methods . The rate coefficients obtained show negative temperature dependences . Furthermore, HMMF photo-oxidation experiments were monitored by proton-transfer-reaction time-of-flight mass spectrometry .
Applications De Recherche Scientifique
Mechanism of Hepatotoxicity : N-Hydroxymethyl-N-methylformamide, as a derivative of N-methylformamide, has been investigated for its hepatotoxic properties. N-Methylformamide significantly affects the liver mitochondria's ability to sequester calcium, a critical factor in hepatic necrosis (Whitby, Chahwala, & Gescher, 1984).
Metabolic Studies : It has been identified as a major urinary metabolite of N,N-dimethylformamide in mice, indicating its role in metabolic processes following exposure to certain chemicals (Kestell, Gill, Threadgill, Gescher, Howarth, & Curzon, 1986).
Toxicity and Metabolism Comparison : A comparison of N-methylformamide-induced hepatotoxicity and metabolism in rats and mice highlighted the extensive metabolism of N-methylformamide in vivo, with N-Hydroxymethyl-N-methylformamide being identified as a urinary metabolite (Tulip, Nicholson, & Timbrell, 1986).
Occupational Exposure Monitoring : N-Hydroxymethyl-N-methylformamide is a significant metabolite in the context of occupational exposure to N,N-dimethylformamide, with studies focusing on its measurement for biomonitoring purposes (Imbriani, Marraccini, Saretto, Abatangelo, Ghittori, & Cavalleri, 2000).
Detection Technologies : Recent studies have explored the use of N-Hydroxymethyl-N-methylformamide in detection technologies. For instance, a lanthanide metal–organic luminescent sensor has been developed for detecting N-methylformamide, a related compound, highlighting the potential for similar applications involving N-Hydroxymethyl-N-methylformamide (Qin, Qu, & Yan, 2018).
Metabolic Formation and Cytotoxicity : There has been research into the formation and metabolism of N-Hydroxymethyl-N-methylformamide, particularly in relation to its cytotoxicity and potential antitumor activity. This is especially relevant in the context of its use as a metabolite of N-methylformamide, an antitumor agent (Cooksey, Gate, Gescher, Hickman, Langdon, & Stevens, 1983).
Role in Biomedical Monitoring : The compound's significance in biomedical monitoring, especially in occupational settings where exposure to related chemicals like N,N-dimethylformamide occurs, is a recurring theme in research. This involves developing methods for its detection and quantification in biological samples (Sohn, Han, Lee, Kang, & Yang, 2005).
Safety And Hazards
Orientations Futures
Future research could focus on the early detection of hepatic injury in DMF-exposed workers . Serum bile acid (SBA) and hyaluronidase (HA) have the potential to act as early indicators of toxic hepatic fibrosis activities for occupational health surveillance . Additionally, the detailed mechanism of DMF’s toxicity remains unclear , suggesting a need for further investigation.
Propriétés
IUPAC Name |
N-(hydroxymethyl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4(2-5)3-6/h2,6H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCFTADHOAAXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942723 | |
| Record name | N-(Hydroxymethyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxymethyl-N-methylformamide | |
CAS RN |
20546-32-1 | |
| Record name | N-(Hydroxymethyl)-N-methylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20546-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethyl-N-methylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020546321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Hydroxymethyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



